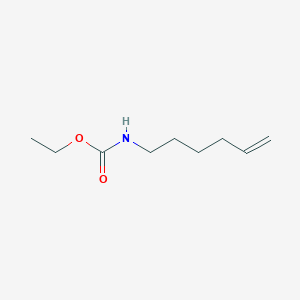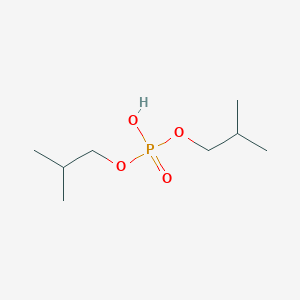
4-Methylbenzyl bromide
Overview
Description
4-Methylbenzyl bromide, also known as p-Xylyl bromide, is an organic compound with the molecular formula C8H9Br . It is used as a pharmaceutical intermediate and in organic syntheses .
Synthesis Analysis
4-Methylbenzyl bromide can be synthesized from benzyl alcohols in dry benzene with phosphorus tribromides . The reaction is stirred at room temperature to yield respective benzyl bromides . Another synthesis method involves adding p-toluic acid to a suspension of lithium hydride in THF .Molecular Structure Analysis
The molecular structure of 4-Methylbenzyl bromide consists of a benzene ring with a methyl group (CH3) and a bromomethyl group (CH2Br) attached to it . The average molecular mass is 185.061 Da .Chemical Reactions Analysis
4-Methylbenzyl bromide can react with sodium azide in dimethyl sulfoxide to produce 4-methylbenzyl azide . It can also react with benzoic acid in the presence of cesium carbonate in acetonitrile to produce benzoic acid-4-methylbenzyl ester .Physical And Chemical Properties Analysis
4-Methylbenzyl bromide is a white to pale yellow solid . It has a boiling point of 218-220 °C and a melting point of 34-36 °C . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis
4-Methylbenzyl bromide: is a versatile reagent in organic synthesis. It serves as a benzylic bromination agent, allowing for the introduction of a bromomethyl group into aromatic compounds . This transformation is pivotal in constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
In the pharmaceutical industry, 4-Methylbenzyl bromide is used to synthesize a variety of drug intermediates . Its reactivity with nucleophiles makes it a valuable building block for active pharmaceutical ingredients (APIs), contributing to the development of new medications.
Polymer Chemistry
This compound plays a role in polymer chemistry, particularly in the modification of polymers. It can act as an initiator or a linker molecule in the polymerization process, influencing the physical properties of the resulting polymers .
Analytical Chemistry
In analytical chemistry, 4-Methylbenzyl bromide is utilized for derivatization, a process that enhances the detection of certain compounds in complex mixtures. It reacts with functional groups in analytes, improving their chromatographic properties and detection sensitivity .
Material Science
Researchers in material science employ 4-Methylbenzyl bromide to modify the surface properties of materials. It can be used to introduce functional groups onto surfaces, which can alter adhesion, wettability, and other surface characteristics important in material engineering .
Environmental Applications
While direct environmental applications of 4-Methylbenzyl bromide are not extensively documented, its role in synthesizing compounds that could potentially be used for environmental remediation is of interest. For instance, it could be used to create sensors or absorbents for pollutant detection and capture .
Protection of Hydroxyl Groups
In synthetic chemistry, protecting groups are crucial. 4-Methylbenzyl bromide is used to protect hydroxyl groups during complex synthetic sequences. This protection can be selectively removed without disturbing other sensitive functional groups in the molecule .
Synthesis of Ionic Liquids
Ionic liquids have garnered attention due to their unique properties and applications4-Methylbenzyl bromide is used in the synthesis of imidazole-based ionic liquids, which are applied in green chemistry and catalysis .
Safety and Hazards
Mechanism of Action
Target of Action
4-Methylbenzyl bromide is a chemical compound with the formula CH3C6H4CH2Br . It is primarily used as a reagent in organic synthesis . The primary targets of 4-Methylbenzyl bromide are organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
4-Methylbenzyl bromide interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in 4-Methylbenzyl bromide is replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond. This results in the introduction of the 4-methylbenzyl group into the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by 4-Methylbenzyl bromide depend on the specific reactions it is used in. For instance, it can react with sodium azide in dimethyl sulfoxide to produce 4-methylbenzyl azide . It can also react with benzoic acid in the presence of cesium carbonate in acetonitrile to produce benzoic acid-4-methylbenzyl ester .
Result of Action
The molecular and cellular effects of 4-Methylbenzyl bromide’s action depend on the specific chemical reactions it participates in. As a reagent in organic synthesis, it can contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Methylbenzyl bromide can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, solvent, and the presence of catalysts . It should be stored at a temperature of 2-8°C to maintain its stability .
properties
IUPAC Name |
1-(bromomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKSPFYXUXINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059305 | |
| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Needles from alcohol; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
| Record name | p-Xylyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
220 °C, BP: 218-220 °C at 740 mm Hg; 120 °C at 15 mm Hg | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
98 °C (208 °F) - closed cup | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Very soluble in chloroform, hot ether, Soluble in ethanol; very soluble in ethyl ether, chloroform | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.324 g/cu cm at 25 °C | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.09 [mmHg] | |
| Record name | p-Xylyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Methylbenzyl bromide | |
Color/Form |
Needles from alcohol | |
CAS RN |
104-81-4 | |
| Record name | 4-Methylbenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Xylyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-XYLYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2DIK2AP5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34 °C | |
| Record name | P-XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Methylbenzyl bromide useful in polymer chemistry?
A1: 4-Methylbenzyl bromide acts as an effective initiator in living carbocationic polymerization, specifically for the production of polyisobutylene (PIB) []. This process allows for controlled polymer chain growth, leading to well-defined polymers with specific properties.
Q2: How does the initiation rate of 4-Methylbenzyl bromide compare to other initiators in living carbocationic polymerization?
A2: Research indicates that 4-Methylbenzyl bromide, along with similar benzyl halide initiators, exhibits a slow initiation rate in the living carbocationic polymerization of isobutylene when compared to other initiator systems []. This slow initiation is attributed to the equilibrium between the dormant and active states of both the initiator and the growing polymer chain ends.
Q3: Can 4-Methylbenzyl bromide be used to create unique polymer structures?
A3: Yes, 4-Methylbenzyl bromide, particularly when combined with titanium tetrachloride (TiCl4) as a co-initiator, enables the synthesis of asymmetric telechelic PIB []. This type of polymer is characterized by having two different functional groups at each end of the chain, opening possibilities for further derivatization and specific applications.
Q4: How does the solvent environment impact the reactivity of 4-Methylbenzyl bromide?
A4: Studies focusing on electron transfer processes involving 4-Methylbenzyl bromide have revealed a significant solvent effect []. The presence of water as a co-solvent in N,N-dimethylformamide notably enhances the reaction rate. This observation suggests a shift in the reaction pathway toward an SN1-like mechanism, with the transition state exhibiting enhanced carbonium ion character.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)








![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)

![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)